1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate
CAS No.:
Cat. No.: VC17699067
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O5 |
---|---|
Molecular Weight | 242.23 g/mol |
IUPAC Name | 2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)pentanedioic acid |
Standard InChI | InChI=1S/C10H14N2O5/c1-6-7(2)12(17)5-11(6)8(10(15)16)3-4-9(13)14/h5,8H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Standard InChI Key | PZJYMLLADNBEON-UHFFFAOYSA-N |
Canonical SMILES | CC1=C([N+](=CN1C(CCC(=O)O)C(=O)O)[O-])C |
Introduction
1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a complex organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse biological activities and roles in medicinal chemistry, making them significant in drug development and other pharmaceutical applications.
Synthesis Steps:
-
Starting Materials: Imidazole derivatives and carboxylic acids.
-
Reaction Conditions: Solvents like dichloromethane, controlled temperature.
-
Catalysts: May vary depending on the specific reaction pathway.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting specific biological pathways. Its interaction with biological systems, such as enzymes or receptors, could be pivotal in drug development.
Potential Uses:
-
Pharmaceutical Applications: Targeting specific biological pathways for therapeutic effects.
-
Biological Interactions: Enzymes, receptors, and other biological targets.
Research Findings and Challenges
While the compound shows promise, further research is needed to elucidate its pharmacodynamics and establish a comprehensive safety profile. Experimental studies are crucial for understanding its biological activity and potential therapeutic applications.
Research Challenges:
-
Pharmacodynamics: Requires experimental studies to understand how it interacts with biological systems.
-
Safety Profile: Needs comprehensive data on stability and reactivity under various conditions.
Potential Applications
Application | Description |
---|---|
Pharmaceutical | Targeting specific biological pathways |
Biological Interactions | Enzymes, receptors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume